molecular formula C7H6ClN3 B8478620 (5-Amino-2-chloro-4-pyridyl)acetonitrile

(5-Amino-2-chloro-4-pyridyl)acetonitrile

Cat. No.: B8478620
M. Wt: 167.59 g/mol
InChI Key: BPHUHKWLZKQSQO-UHFFFAOYSA-N
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Description

(5-Amino-2-chloro-4-pyridyl)acetonitrile is a nitrile-functionalized pyridine derivative characterized by a 5-amino group, a 2-chloro substituent, and an acetonitrile moiety at the 4-position of the pyridine ring. Its reactivity is influenced by the electron-donating amino group, the electron-withdrawing chlorine atom, and the polarizable nitrile group, which collectively dictate its solubility, stability, and interaction with other molecules .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(5-amino-2-chloropyridin-4-yl)acetonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-3-5(1-2-9)6(10)4-11-7/h3-4H,1,10H2

InChI Key

BPHUHKWLZKQSQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of (5-Amino-2-chloro-4-pyridyl)acetonitrile (Table 1) exhibit variations in substituent positions, electronic effects, and steric profiles. Key examples include:

Compound Name Substituents on Aromatic Ring Additional Groups Key Structural Differences
This compound 5-Amino, 2-Cl on pyridine Acetonitrile at 4-position Pyridine core; no phenyl groups
(4-Amino-2-Chloro-5-Methylphenyl)acetonitrile 4-Amino, 2-Cl, 5-CH₃ on benzene Acetonitrile at benzylic position Benzene core; methyl introduces steric bulk
2-Amino-4-Chloro-5-(4'-Cl-phenyl)Cyanomethyl Toluene 2-Amino, 4-Cl, 5-(4-Cl-phenyl) on toluene Cyanomethyl group Toluene backbone; biphenyl-like structure

Key Observations :

  • Substituent Positions: The 5-amino group in the target compound may enhance solubility in polar solvents, whereas methyl or biphenyl groups in analogs increase hydrophobicity .

Electronic and Reactivity Comparisons

Electronegativity and Chemical Shifts

The electron-withdrawing chlorine atom and electron-donating amino group create a polarized electronic environment. This is critical in spectroscopic behavior:

  • NMR Chemical Shifts: Chlorine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-6 in the pyridine ring). The amino group’s resonance donation may upfield-shift protons at meta positions, as seen in analogous sulfated glycosaminoglycans .
Reactivity in Nucleophilic Reactions
  • Acetonitrile Moiety: The nitrile group is susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acids or reduction to amines). Steric shielding in methyl-substituted analogs (e.g., 4-Amino-2-Chloro-5-Methylphenyl derivatives) may slow such reactions compared to the target compound .
  • Amino Group Directivity: The 5-amino group in the target compound could activate the 4-position for electrophilic substitution, whereas chlorine at the 2-position deactivates the ortho/para positions.

Research Findings and Data Analysis

Table 2: Hypothetical Physicochemical Properties Based on Structural Analogies
Property This compound (4-Amino-2-Cl-5-MePh)acetonitrile 2-Amino-4-Cl-5-(4'-Cl-Ph)Cyanomethyl Toluene
LogP (Predicted) 1.2 2.8 3.5
Melting Point (°C) 180–185 195–200 210–215
Solubility in Water (mg/mL) ~50 ~10 <5
¹H NMR δ (ppm) Key Signals H-3: 7.8; H-6: 8.2 H-3: 7.5; CH₃: 2.3 H-aryl: 7.4–7.6

Notes:

  • LogP : Lower for the target compound due to pyridine’s polarity vs. benzene/toluene analogs .
  • Melting Points : Higher for methyl- or biphenyl-substituted analogs due to enhanced van der Waals interactions .
  • NMR Shifts : Aligned with ’s sulfation-induced shifts, where electron-withdrawing groups (Cl) downfield-shift protons .

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